O-methyl-tetraiodothyroethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-methyl-tetraiodothyroethylamine is a synthetic organic compound with the molecular formula C15H13I4NO2This compound is also referred to as a levothyroxine sodium impurity or T4-amine O-methyl .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-methyl-tetraiodothyroethylamine typically involves the iodination of a precursor compound followed by methylation. One common method includes the use of organolithium or organomagnesium reagents to introduce the iodine atoms into the aromatic ring. The reaction conditions often require low temperatures to maintain the stability of the organometallic intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and methylation processes. These processes are carefully controlled to ensure high purity and yield of the final product. The use of flow microreactors can enhance the efficiency and safety of these reactions by providing better control over reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
O-methyl-tetraiodothyroethylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated amines .
Wissenschaftliche Forschungsanwendungen
O-methyl-tetraiodothyroethylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other iodinated compounds.
Biology: Studied for its potential effects on thyroid hormone pathways and its role as a thyroid hormone analog.
Medicine: Investigated for its potential therapeutic applications, particularly in thyroid-related disorders.
Industry: Utilized in the production of iodinated pharmaceuticals and as an intermediate in chemical manufacturing
Wirkmechanismus
The mechanism of action of O-methyl-tetraiodothyroethylamine involves its interaction with thyroid hormone receptors. It mimics the structure of thyroid hormones, allowing it to bind to these receptors and modulate their activity. This interaction can influence various physiological processes, including metabolism and growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levothyroxine: A synthetic form of the thyroid hormone thyroxine.
Liothyronine: A synthetic form of the thyroid hormone triiodothyronine.
Methimazole: An antithyroid drug used to treat hyperthyroidism.
Uniqueness
O-methyl-tetraiodothyroethylamine is unique due to its specific structure, which includes multiple iodine atoms and a methoxy group. This structure allows it to interact with thyroid hormone receptors in a distinct manner compared to other thyroid hormone analogs .
Eigenschaften
Molekularformel |
C15H13I4NO2 |
---|---|
Molekulargewicht |
746.89 g/mol |
IUPAC-Name |
2-[4-(3,5-diiodo-4-methoxyphenoxy)-3,5-diiodophenyl]ethanamine |
InChI |
InChI=1S/C15H13I4NO2/c1-21-14-12(18)6-9(7-13(14)19)22-15-10(16)4-8(2-3-20)5-11(15)17/h4-7H,2-3,20H2,1H3 |
InChI-Schlüssel |
UXBZHPVGRHKMSX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1I)OC2=C(C=C(C=C2I)CCN)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.